1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride
Description
1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride is a heterocyclic compound featuring a piperidin-2-one core linked to a pyridin-2-yl group substituted with an aminomethyl moiety at the 5-position. Its molecular formula is C₁₁H₁₅N₃O·HCl, with a molecular weight of 265.72 g/mol (calculated). The compound has been utilized in research and development, though commercial availability is currently listed as discontinued . Its structural uniqueness lies in the integration of a pyridine ring and a piperidone scaffold, which may influence binding affinity in pharmacological contexts.
Properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-7-9-4-5-10(13-8-9)14-6-2-1-3-11(14)15;/h4-5,8H,1-3,6-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOABKLIZUFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or amino ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidinone intermediate.
Aminomethyl Substitution: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production process.
Chemical Reactions Analysis
Oxidation Reactions
The piperidin-2-one ring and pyridine-aminomethyl substituent undergo oxidation under controlled conditions.
Mechanistic Insight :
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The ketone group in the piperidin-2-one ring is resistant to mild oxidants but reacts with strong oxidizing agents like KMnO<sub>4</sub> to form diketones.
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The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidative deamination to an aldehyde in the presence of radical-generating systems .
Reduction Reactions
The compound’s ketone and aromatic pyridine moieties participate in selective reductions.
Notable Observations :
-
NaBH<sub>4</sub> selectively reduces the ketone without affecting the aromatic pyridine ring or amine group.
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Catalytic hydrogenation requires elevated pressures to overcome the stability of the pyridine ring .
Substitution Reactions
The aminomethyl group and pyridine nitrogen serve as nucleophilic sites for substitutions.
Critical Parameters :
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Steric hindrance from the piperidin-2-one ring directs substitution to the pyridine’s 5-position.
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Nitration requires low temperatures to avoid decomposition of the aminomethyl group .
Acid-Base and Salt-Formation Reactions
The hydrochloride salt participates in pH-dependent equilibria and salt metathesis.
Stability Note :
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The free base rapidly re-forms the hydrochloride salt under ambient conditions due to the compound’s hygroscopicity .
Complexation and Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal ions.
Spectroscopic Data :
Scientific Research Applications
Medicinal Chemistry Applications
1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride is primarily studied for its potential as a therapeutic agent. Its structure suggests several pharmacological activities:
Antimicrobial Activity
Research has shown that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been synthesized to enhance their antibacterial and antifungal activities. The presence of the aminomethyl group in this compound may further increase its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound's structure allows it to interact with viral enzymes, potentially inhibiting viral replication. Studies indicate that pyridine derivatives can serve as antiviral agents, which could be crucial in developing treatments for viral infections such as COVID-19 .
Anticancer Potential
Pyridine derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The ability of this compound to inhibit this enzyme could position it as a candidate for cancer therapy .
Case Studies
Several studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The piperidinone core and pyridine ring contribute to the compound’s binding affinity and specificity.
Biological Activity
1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride, also known by its CAS number 1439899-40-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C₁₃H₂₁N₃O
- Molecular Weight : 235.33 g/mol
- IUPAC Name : 2-[1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl]ethanol
- Appearance : Oil
- Storage Temperature : -10 °C
Research indicates that the compound exhibits various biological activities, primarily through its interactions with specific biological targets:
- PI3-Kinase Inhibition : The compound has been identified as a potent inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial for controlling cellular proliferation associated with cancer and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds like this one may possess antibacterial properties. For example, certain piperidine derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Neuroprotective Effects : The compound's structural components may confer neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Biological Activity Overview
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| PI3-Kinase Inhibition | Inhibits Class I PI3K enzymes | |
| Antimicrobial | Effective against MRSA | |
| Neuroprotection | Inhibits AChE and BuChE |
Case Study 1: Anticancer Activity
A study demonstrated that piperidine derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The compound was tested in vitro against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving several piperidine derivatives, the compound showed promising results against gram-positive bacteria, particularly MRSA. The minimum inhibitory concentration (MIC) values indicated that the compound was more effective than traditional antibiotics such as vancomycin .
Safety and Toxicology
While the safety profile of this compound is not extensively documented, it is essential to conduct further studies to assess its toxicity and side effects in clinical settings. Current safety data remains limited .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents/Features | CAS Number | Applications/Notes |
|---|---|---|---|---|
| 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride | C₁₁H₁₅N₃O·HCl | Pyridin-2-yl with 5-aminomethyl; piperidin-2-one core | N/A (discontinued) | Research use; discontinued |
| 5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone hydrochloride | C₁₁H₁₄ClN₂O·HCl | Chlorine at pyridinone 5-position; piperidinylmethyl linker | 1558735-36-6 | Potential reactivity due to Cl substituent |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | Pyridin-4-yl; ketone linker; dihydrochloride | 1286265-79-9 | R&D enhanced solubility from dihydrochloride |
| 5-(Aminomethyl)piperidin-2-one hydrochloride | C₆H₁₂N₂O·HCl | Simplified structure; no pyridine ring | N/A | Structural analog with reduced complexity |
| (6R)-6-(Aminomethyl)piperidin-2-one hydrochloride | C₆H₁₃ClN₂O | Chiral (6R) configuration; no pyridine | 2126143-91-5 | Stereochemical specificity in applications |
| 1-(2-Aminoethyl)piperidin-2-one hydrochloride | C₇H₁₄N₂O·HCl | Aminoethyl side chain | 1187465-46-8 | Industrial use in pesticides, agrochemicals |
Key Structural Variations
- Pyridine vs. Piperidine Core: The target compound and –2 feature pyridine rings, whereas –7 lack this motif.
- Substituent Position: The 5-aminomethyl group on pyridin-2-yl (target compound) contrasts with the 4-piperidinylmethyl group in . Positional differences affect steric and electronic properties.
- Chirality: ’s (6R)-configured aminomethyl group highlights the role of stereochemistry in biological activity, a factor absent in the racemic target compound.
- Salt Form: Dihydrochloride salts () improve aqueous solubility compared to monohydrochlorides.
Detailed Research Findings
Reactivity and Stability
- However, it may also raise toxicity concerns.
- Dihydrochloride Salts (): The dihydrochloride form of 4-(Aminomethyl)piperidin-1-ylmethanone offers superior solubility in polar solvents, advantageous for formulation in pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and key reaction conditions for synthesizing 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling and reductive amination. For example:
Step 1 : Use tert-butyl carbamate-protected intermediates with Pd₂(dba)₃ and BINAP as catalysts in toluene under inert atmosphere (N₂) to form key pyrimidine intermediates .
Step 2 : Reduce nitro groups using Fe powder and NH₄Cl in ethanol under reflux, followed by purification via column chromatography .
Step 3 : Deprotect intermediates using HCl/MeOH and isolate the final product via filtration and solvent evaporation .
- Key Considerations : Optimize reaction temperatures (e.g., 100°C for coupling) and stoichiometric ratios (e.g., 1.2 equivalents of amine derivatives) to improve yields .
Q. What spectroscopic techniques are effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Mass Spectrometry (MS) : Use ESI+ mode to confirm molecular weight (e.g., observed m/z 412 [M+H]⁺ for intermediates) .
- NMR : ¹H/¹³C NMR to verify piperidin-2-one ring protons (δ ~3.5–4.5 ppm) and pyridyl/aminomethyl groups .
- HPLC-PDA : Assess purity (>95%) and identify impurities using C18 columns with ammonium acetate buffer (pH 6.5) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; monitor air quality .
- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Modify the pyridyl group (e.g., trifluoromethyl vs. hydroxyl) to alter binding affinity to biological targets .
- Bioisosteric Replacement : Replace the piperidin-2-one ring with pyrrolidinone or oxazolidinone to assess metabolic stability .
- Assay Design : Use kinase inhibition assays or neuronal cell models to quantify neuroprotective effects .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize Assays : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroprotection) and concentrations (µM to mM range) .
- Purity Verification : Characterize batches via LC-MS to rule out impurities (e.g., tert-butyl byproducts) as confounding factors .
- Structural Confirmation : Use X-ray crystallography to resolve stereochemical ambiguities in the aminomethyl group .
Q. How can in vitro assays evaluate this compound’s neuroprotective potential?
- Methodological Answer :
- Oxidative Stress Models : Treat primary cortical neurons with H₂O₂ and measure viability via MTT assay, comparing to positive controls (e.g., memantine) .
- Calcium Imaging : Use Fluo-4 AM dye to assess NMDA receptor antagonism in hippocampal neurons .
- Transcriptomics : Profile neurotrophic genes (BDNF, GDNF) via qPCR to identify mechanistic pathways .
Q. What impurities arise during synthesis, and how are they controlled?
- Methodological Answer :
- Common Impurities : Unreacted pyridyl intermediates or deprotected amines (e.g., tert-butyl byproducts) .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in acetonitrile/water gradients .
- Quality Control : Compare retention times against reference standards (e.g., EP impurity guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
